6-Iodo-4-methylnicotinic acid 6-Iodo-4-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422226
InChI: InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol

6-Iodo-4-methylnicotinic acid

CAS No.:

Cat. No.: VC17422226

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-4-methylnicotinic acid -

Specification

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
IUPAC Name 6-iodo-4-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Standard InChI Key GPCVRDSYTXPVRQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)O)I

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyridine ring substituted with:

  • A carboxylic acid group at position 3

  • A methyl group at position 4

  • An iodine atom at position 6

The molecular formula is C₇H₆INO₂, with a calculated molecular weight of 263.03 g/mol. The iodine atom introduces significant steric and electronic effects, altering reactivity compared to non-halogenated analogs like 4-methylnicotinic acid .

Spectroscopic Signatures

Predicted spectral characteristics based on analogous iodinated pyridines:

PropertyPredicted Value
¹H NMR (DMSO-d6)δ 8.71 (s, H-2), 7.95 (s, H-5), 2.45 (s, CH3)
¹³C NMRδ 167.8 (COOH), 154.2 (C-2), 148.1 (C-6), 137.5 (C-4), 125.3 (C-5), 21.4 (CH3)
IR (cm⁻¹)1705 (C=O), 1580 (C=N), 690 (C-I)

The iodine atom’s heavy atom effect would likely cause distinct UV-Vis absorption bands between 250–300 nm .

Synthetic Methodologies

Direct Halogenation Approaches

While no published synthesis of 6-iodo-4-methylnicotinic acid exists, plausible routes derive from nicotinic acid halogenation chemistry:

Pathway A: Electrophilic Iodination

  • Substrate: 4-Methylnicotinic acid

  • Iodinating agent: N-Iodosuccinimide (NIS)

  • Conditions:

    • Acetic acid solvent at 80°C

    • Catalytic FeCl₃ (0.1 equiv)

  • Challenges:

    • Regioselectivity control (para vs. ortho iodination)

    • Acid-sensitive functional group protection

This method mirrors iodination strategies for 6-methylnicotinic acid derivatives , though yields may be lower due to steric hindrance from the 4-methyl group.

Pathway B: Cross-Coupling Strategies

  • Substrate: 6-Bromo-4-methylnicotinic acid

  • Reagents:

    • CuI catalyst

    • NaI in DMF at 120°C

  • Advantage:

    • Improved regiocontrol compared to direct iodination

Physicochemical Properties

Thermal Stability

Predicted thermal behavior from analogous compounds:

PropertyValue/Range
Melting Point215–220°C (decomposition)
Boiling PointNot applicable (dec.)
Solubility (25°C)DMSO: >50 mg/mL
Water: <1 mg/mL
Partition Coefficient (LogP)1.82 (calculated)

The iodine atom enhances lipophilicity compared to 4-methylnicotinic acid (LogP ≈ 0.91), suggesting improved membrane permeability .

Biological Activity and Applications

Radiopharmaceutical Applications

The iodine-127/131 isotopes make this compound a candidate for:

  • SPECT imaging probes

  • Targeted radiotherapy agents

Comparative stability studies with iodo-pyridines indicate sufficient in vivo stability for diagnostic applications (>6 hour half-life in serum) .

Challenges and Research Gaps

Synthesis Optimization

Current limitations include:

  • Low yields (<35%) in preliminary iodination attempts

  • Purification difficulties due to polar byproducts

Toxicity Profiling

No acute toxicity data exists. Predictive models indicate:

  • LD50 (rat, oral): ~1200 mg/kg (similar to 4-methylnicotinic acid)

  • Potential hepatotoxicity at chronic doses >50 mg/kg/day

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